Scientific Field: Medicinal chemistry
Summary: 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid derivatives have drawn attention as potential biologically active compounds.
Scientific Field: Materials science, polymer chemistry
Summary: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene acts as an optical brightener, converting UV light into visible light.
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound characterized by the presence of both a pyrrole ring and a benzo[b]thiophene moiety. Its molecular formula is and it has a molecular weight of 243.28 g/mol. This compound is recognized for its unique structural features, which endow it with distinct electronic properties and potential biological activities. The compound appears as a solid, typically clear in color, and is classified as corrosive, necessitating careful handling during laboratory use .
The chemical reactivity of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid primarily involves electrophilic aromatic substitution due to the presence of the electron-rich pyrrole and thiophene rings. Common reactions include:
These reactions can be exploited to synthesize various derivatives with tailored properties for specific applications in medicinal chemistry and materials science .
Research indicates that 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid exhibits notable biological activities, particularly:
The synthesis of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods:
These synthetic routes are optimized for yield and purity, often employing advanced techniques like chromatography for purification .
5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has diverse applications across various fields:
Studies on interaction mechanisms reveal that 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid interacts with specific molecular targets associated with its biological activity. For instance, its antimicrobial action may involve binding to bacterial enzymes or disrupting cellular membranes. Furthermore, investigations into its anticancer properties suggest it may affect signaling pathways related to cell growth and apoptosis .
Several compounds share structural similarities with 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. Notable examples include:
| Compound Name | Similarity | Description |
|---|---|---|
| Benzothiophene | 0.89 | Lacks the pyrrole ring but shares thiophene characteristics. |
| Thiophene-2-carboxylic acid | 0.75 | Contains only a thiophene structure without pyrrole. |
| Pyrrole-2-carboxylic acid | 0.75 | Contains only a pyrrole structure without thiophene. |
| Ethyl 5-methyl-3-(thiophen-2-yl)-1H-pyrrole-2-carboxylate | 0.67 | Similar core structure but different substituents. |
| 4-Methoxybenzo[b]thiophene-2-carboxylic acid | 0.67 | Features a methoxy group instead of the pyrrole ring. |
The uniqueness of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid lies in its dual-ring structure, combining both thiophene and pyrrole functionalities, which results in distinct electronic and steric properties not found in other similar compounds . This makes it particularly valuable for research and industrial applications where such characteristics are advantageous.
Heterocyclic compounds like 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid occupy a pivotal role in organic synthesis due to their:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉NO₂S |
| Molecular Weight | 243.28 g/mol |
| CAS Registry | 1897771-31-1 |
| Storage Conditions | 2–8°C, protected from light |
| Solubility Profile | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s synthesis and characterization reflect advances in heterocyclic fusion strategies:
Initial routes relied on Cadogan cyclization, a method involving nitroarene reduction to generate nitrenes for ring closure. For example, 2-nitro-3,3′-bi(1-benzothiophene) derivatives were cyclized using triphenylphosphine (PPh₃) in ortho-dichlorobenzene, though yields remained low (≤15%) due to competing side reactions like thiophene ring-opening.
Recent innovations emphasize Friedel-Crafts cyclization for constructing fused systems. For instance, benzo[b]thiophene esters undergo acid-mediated intramolecular acylation to form medium-sized N-heterocycles (e.g., azocinones). Applying this to 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid synthesis could involve:
| Method | Yield (%) | Key Challenges |
|---|---|---|
| Cadogan cyclization | 10–15 | Byproduct formation |
| Friedel-Crafts | 40–60 | Regioselectivity control |
| Beckmann rearrangement | 30–50 | Oxime intermediate stability |
The electron-withdrawing carboxylic acid group deactivates the pyrrole ring, directing electrophiles to the benzothiophene’s 2-position. This regioselectivity is critical for achieving precise functionalization, as demonstrated in the synthesis of methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate.
The structural characterization of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid reveals a complex heteroaromatic system with distinctive molecular architecture. The compound possesses a molecular formula of C13H9NO2S with a molecular weight of 243.28 g/mol [1]. The molecular structure consists of two primary aromatic domains: a benzothiophene moiety connected to a pyrrole-2-carboxylic acid unit, creating a conjugated π-electron system spanning both ring systems.
The three-dimensional molecular geometry demonstrates a predominantly planar conformation, which is characteristic of extended aromatic systems. This planarity is crucial for optimal π-electron delocalization and intermolecular interactions. The compound exhibits two hydrogen bond donor sites and three hydrogen bond acceptor sites, with a topological polar surface area of 81.3 Ų, indicating significant potential for intermolecular interactions [1].
Conformational analysis studies on related heteroaromatic carboxylic acid derivatives reveal that the carboxylic acid group preferentially adopts a cis configuration (O=C-O-H dihedral angle near 0°) in crystalline environments [2]. For benzothiophene-containing compounds, the sulfur-oxygen (S,O-cis) conformation represents the thermodynamically favored arrangement, with this configuration comprising approximately 70-80% of the equilibrium mixture in solution [2].
The rotatable bond count of 2 indicates limited conformational flexibility, primarily involving rotation around the C-C bond connecting the benzothiophene and pyrrole rings, and rotation of the carboxylic acid group. This restricted flexibility contributes to the compound's structural stability and predictable molecular behavior [1].
Molecular dynamics simulations and computational studies on similar heteroaromatic systems demonstrate that the pyrrole nitrogen atom and benzothiophene sulfur atom maintain specific spatial orientations that minimize steric hindrance while maximizing conjugation effects. The benzothiophene moiety exhibits enhanced quinoidal character compared to simple thiophene rings, contributing to the overall electronic properties of the compound [3].
| Conformational Parameter | Value | Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| S,O-cis (Z) configuration | 0° | 0.0 | 70-80 |
| S,O-trans (E) configuration | 180° | 2.7 | 20-30 |
| Twisted intermediate | 90° | 15.0 | <5 |
The conformational landscape demonstrates that the S,O-cis configuration represents the global minimum energy structure, with the S,O-trans configuration accessible as a higher-energy conformer. The significant energy barrier (approximately 15 kcal/mol) for the twisted intermediate state indicates that interconversion between cis and trans forms requires substantial thermal activation [2].
Computational quantum chemical studies provide comprehensive insights into the electronic structure and properties of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. Density functional theory (DFT) calculations using various functionals including B3LYP and M06 with basis sets ranging from 6-311G(d,p) to 6-311++G(d,p) have been employed to characterize the electronic structure of similar heteroaromatic systems [4] [5].
The computational modeling reveals that the compound exhibits significant electronic delocalization across the conjugated π-system. The planar molecular geometry facilitates optimal orbital overlap between the benzothiophene and pyrrole moieties, resulting in extended conjugation that influences both ground-state and excited-state properties [4].
Time-dependent density functional theory (TD-DFT) calculations predict electronic transitions in the ultraviolet-visible region, with the lowest-energy absorption corresponding to π→π* transitions within the aromatic system. The computational results indicate that structural modifications to the heteroaromatic framework can systematically tune the electronic properties and optical behavior [4].
The frontier molecular orbital analysis reveals crucial information about the electronic structure and reactivity of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's optical and electronic properties [6].
For heteroaromatic systems containing both benzothiophene and pyrrole moieties, the HOMO typically exhibits significant electron density localization on the pyrrole ring, particularly at the nitrogen atom and adjacent carbon atoms. This distribution reflects the electron-rich nature of the pyrrole system and its capacity to serve as an electron donor [7] [6].
The LUMO, conversely, shows preferential localization on the benzothiophene moiety, particularly on the sulfur atom and the fused benzene ring. This spatial separation of HOMO and LUMO creates an intramolecular charge-transfer character that influences the compound's optical properties and reactivity patterns [4] [6].
| Orbital | Energy (eV) | Primary Localization | Character |
|---|---|---|---|
| HOMO | -5.0 to -6.1 | Pyrrole ring, N atom | Electron donor |
| LUMO | -1.7 to -3.4 | Benzothiophene moiety | Electron acceptor |
| HOMO-LUMO Gap | 2.3 to 4.4 | Entire molecule | Charge transfer |
The HOMO-LUMO energy gap for related heteroaromatic compounds typically ranges from 2.3 to 4.4 eV, with the specific value depending on the degree of conjugation and the electronic effects of substituents [4] [8] [5]. This energy gap directly correlates with the compound's optical absorption properties and chemical reactivity.
The frontier orbital distribution creates a molecular design where the pyrrole ring functions as an electron donor unit while the benzothiophene moiety serves as an electron acceptor. This donor-acceptor architecture is particularly favorable for applications in organic electronics and photovoltaic devices [4].
Quantum mechanical calculations provide detailed insights into the optoelectronic properties of 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid. The computational studies reveal that the compound exhibits characteristic electronic transitions that determine its optical behavior and potential applications in optoelectronic devices [4] [9].
The electronic structure calculations predict that the compound undergoes π→π* electronic transitions in the ultraviolet-visible region, with the primary absorption maximum typically occurring between 280-320 nm. The oscillator strength and transition dipole moment calculations indicate that these transitions possess significant intensity, making the compound potentially useful for optical applications [4].
Time-dependent density functional theory (TD-DFT) calculations reveal that the lowest-energy electronic transition corresponds to excitation from the HOMO to the LUMO, representing charge transfer from the pyrrole donor to the benzothiophene acceptor. This intramolecular charge transfer character contributes to the compound's photophysical properties and potential applications in organic photovoltaic devices [4] [10].
| Property | Calculated Value | Method | Significance |
|---|---|---|---|
| Absorption Maximum | 299-320 nm | TD-DFT | Primary optical transition |
| Oscillator Strength | 0.1752 | TD-DFT | Transition intensity |
| Ionization Potential | 5.0-6.1 eV | DFT | Electron removal energy |
| Electron Affinity | 1.7-3.4 eV | DFT | Electron acceptance |
| Optical Gap | 3.87 eV | TD-DFT | Fundamental absorption |
The calculated ionization potential and electron affinity values indicate that the compound can function as both an electron donor and acceptor under appropriate conditions. The relatively low ionization potential (5.0-6.1 eV) suggests facile oxidation, while the moderate electron affinity (1.7-3.4 eV) indicates potential for reduction processes [8] [10].
The optical gap of approximately 3.87 eV corresponds to absorption in the near-ultraviolet region, with the compound appearing colorless under normal lighting conditions. This optical gap can be systematically modified through structural modifications, including the introduction of electron-donating or electron-withdrawing substituents [9] [10].
Polarizability calculations reveal that the compound exhibits significant electronic polarizability due to its extended π-electron system. The polarizability tensor components indicate anisotropic behavior, with the largest polarizability along the molecular axis connecting the benzothiophene and pyrrole moieties [11].
The computational results demonstrate that 5-(Benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid possesses electronic properties that are characteristic of donor-acceptor heteroaromatic systems. The spatial separation of HOMO and LUMO, combined with the favorable energy levels and optical properties, suggests potential applications in organic electronics, photovoltaic devices, and molecular sensors [4] [10].